propan-2-yl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate
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Overview
Description
Propan-2-yl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate is a complex organic compound that features a benzodiazole ring, a pyrrolidinone moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole ring, followed by the introduction of the pyrrolidinone moiety and the fluorophenyl group. The final step involves esterification to form the propan-2-yl acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodiazole or fluorophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Propan-2-yl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug discovery.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of propan-2-yl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity. The benzodiazole and pyrrolidinone moieties are likely involved in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 2-(2-{1-[(4-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Propan-2-yl 2-(2-{1-[(4-bromophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of propan-2-yl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
propan-2-yl 2-[2-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-15(2)30-22(29)14-27-20-6-4-3-5-19(20)25-23(27)17-11-21(28)26(13-17)12-16-7-9-18(24)10-8-16/h3-10,15,17H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPTZAFDRAIKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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